5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)
CAS No.:
Cat. No.: VC17427777
Molecular Formula: C44H24Cl4CuN4
Molecular Weight: 814.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H24Cl4CuN4 |
|---|---|
| Molecular Weight | 814.0 g/mol |
| IUPAC Name | copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
| Standard InChI | InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
| Standard InChI Key | VQAOAJVSUJOMBR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] |
Introduction
Structural and Molecular Properties
Molecular Architecture
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) belongs to the family of meso-substituted metalloporphyrins. The porphyrin macrocycle consists of four pyrrole subunits linked by methine bridges, with each meso-position occupied by a 4-chlorophenyl group. The copper(II) ion resides at the center, coordinated to the four pyrrolic nitrogen atoms in a square-planar geometry. This coordination stabilizes the metal in the +2 oxidation state, enabling redox activity and ligand-binding capabilities.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₄H₂₄Cl₄CuN₄ | |
| Molecular Weight | 814.0 g/mol | |
| CAS Number | 16828-36-7 | |
| Coordination Geometry | Square-planar | |
| Charge | Neutral |
Synthesis and Purification
Synthetic Methodology
The synthesis follows a modified Adler’s method, involving condensation of pyrrole and 4-chlorobenzaldehyde in propionic acid . Key steps include:
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Reflux Conditions: Pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) are refluxed in propionic acid (50 mL) at 60°C for 30 minutes .
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Cooling and Crystallization: The mixture is cooled to room temperature, then refrigerated for 2 hours to precipitate the crude porphyrin .
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Purification: Column chromatography on basic alumina using chloroform eluent yields the purified free-base porphyrin, which is subsequently metallated with copper(II) acetate.
Metallation Process
Metallation involves stirring the free-base porphyrin with copper(II) acetate in a mixed solvent system (e.g., CH₂Cl₂/methanol). The reaction typically completes within 2–4 hours at 60°C, confirmed by UV-Vis spectral shifts from the free-base Soret band (~418 nm) to the metallated form (~424 nm) .
Table 2: Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Starting Materials | Pyrrole, 4-chlorobenzaldehyde | |
| Solvent | Propionic acid | |
| Reaction Temperature | 60°C | |
| Purification Method | Column chromatography | |
| Metallation Agent | Copper(II) acetate |
Spectroscopic and Thermal Characterization
Spectroscopic Analysis
UV-Vis Spectroscopy: The complex exhibits a Soret band at 424 nm and Q bands at 515, 550, 590, and 647 nm in dichloromethane, characteristic of copper porphyrins . The bathochromic shift relative to the free-base porphyrin (Soret at 418 nm) arises from metal-to-ligand charge transfer (MLCT) interactions.
FT-IR Spectroscopy: Key absorptions include:
¹H NMR: In CDCl₃, signals at δ −2.84 ppm correspond to pyrrolic NH protons, while aromatic protons of the 4-chlorophenyl groups resonate at δ 7.76–8.17 ppm .
Thermal Gravimetric Analysis (TGA)
TGA reveals a two-stage decomposition profile:
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100–150°C: Loss of lattice water molecules (mass loss ~5%) .
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470–490°C: Collapse of the porphyrin scaffold (mass loss ~45%) . Residual mass at 900°C is ~52–54%, attributed to copper oxide formation .
Table 3: Thermal Decomposition Data
| Temperature Range (°C) | Mass Loss (%) | Assignment | Source |
|---|---|---|---|
| 100–150 | 5 | Lattice water loss | |
| 470–490 | 45 | Porphyrin decomposition | |
| >900 | 52–54 residual | CuO formation |
Applications in Catalysis and Photodynamic Therapy
Catalytic Activity
The compound serves as a robust catalyst in oxidation reactions due to its stable Cu²⁺ center. Notable applications include:
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Epoxidation of Alkenes: Using O₂ or peroxides as oxidants, achieving turnovers up to 10³.
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C–H Bond Activation: Selective functionalization of hydrocarbons under mild conditions.
Photodynamic Therapy (PDT)
As a photosensitizer, the porphyrin’s extended π-system and heavy atom effect (Cl substituents) enhance intersystem crossing, generating cytotoxic singlet oxygen (¹O₂) upon irradiation. In vitro studies demonstrate efficacy against cancer cell lines at IC₅₀ values <10 μM.
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